molecular formula C20H18N2O2S B2462465 [2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate CAS No. 339278-64-7

[2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate

Cat. No.: B2462465
CAS No.: 339278-64-7
M. Wt: 350.44
InChI Key: WLOQOWVJCZGVQV-UHFFFAOYSA-N
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Description

[2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate is a chemical compound supplied with a purity of >90% and is intended for research and development applications in laboratory settings only . This product belongs to the carbamate class of compounds, which are extensively studied in agricultural and life sciences. Carbamates are well-known for their activity as acetylcholinesterase (AChE) inhibitors . The mechanism involves carbamylation of the serine residue in the active site of the AChE enzyme, leading to a transient and reversible inhibition of neurological function . The specific structure of this compound, featuring a pyridine ring and a phenylsulfanyl substitution, is of significant interest. Similar pyridine derivatives have been reported in scientific literature to exhibit notable insecticidal activities, suggesting that this compound could serve as a valuable molecular scaffold or intermediate in the design and synthesis of new agrochemical agents . Researchers can utilize this compound as a key building block in organic synthesis and medicinal chemistry, or for investigating structure-activity relationships (SAR) in the development of novel bioactive molecules. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or personal use.

Properties

IUPAC Name

(2-phenylsulfanylpyridin-3-yl)methyl N-(2-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-15-8-5-6-12-18(15)22-20(23)24-14-16-9-7-13-21-19(16)25-17-10-3-2-4-11-17/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOQOWVJCZGVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Phenylsulfanyl)-3-pyridinemethanol

Step 1 : Lithiation of 3-bromopyridine using LDA at −78°C in THF, followed by reaction with phenyl disulfide (PhSSPh) yields 2-(phenylsulfanyl)-3-bromopyridine.
Step 2 : Halogen-lithium exchange with n-BuLi and quenching with dimethylformamide (DMF) generates 2-(phenylsulfanyl)-3-pyridinecarbaldehyde. Reduction with NaBH₄ in methanol provides 2-(phenylsulfanyl)-3-pyridinemethanol (Yield: 72%).

Carbamate Formation via Chloroformate Intermediate

Step 3 : Reaction of 2-(phenylsulfanyl)-3-pyridinemethanol with triphosgene in dichloromethane (DCM) produces the corresponding chloroformate. Subsequent treatment with 2-methylaniline in the presence of triethylamine (TEA) yields the target carbamate (Yield: 65%).

Table 1 : Optimization of Carbamate Coupling Conditions

Condition Solvent Base Temperature Yield (%)
Triphosgene, TEA DCM TEA 0°C → RT 65
Phosgene, Pyridine THF Pyridine −10°C 58
Diphosgene, DMAP EtOAc DMAP RT 61

Synthetic Route 2: Carbamate-First Strategy

This method forms the carbamate moiety prior to sulfenylation, leveraging stabilized intermediates.

Preparation of N-(2-Methylphenyl)carbamoyl Chloride

Step 1 : Phosgenation of 2-methylaniline in toluene at 0°C generates N-(2-methylphenyl)carbamoyl chloride (Yield: 88%).

Coupling to 3-Pyridinemethanol

Step 2 : Reaction of N-(2-methylphenyl)carbamoyl chloride with 3-pyridinemethanol in DCM using TEA as a base affords [3-pyridinyl]methyl N-(2-methylphenyl)carbamate (Yield: 70%).

Regioselective Sulfenylation at C2

Step 3 : Directed ortho-metalation (DoM) of the pyridine ring using LDA and phenylsulfenyl chloride introduces the phenylsulfanyl group at the 2-position (Yield: 60%).

Key Limitation : Competing sulfenylation at C4 reduces regioselectivity. Use of hexamethylphosphoramide (HMPA) as a co-solvent improves C2:C4 selectivity to 8:1.

Alternative Methods: One-Pot Sulfenylation-Carbamation

Simultaneous Sulfenylation and Carbamate Formation

A patent by AstraZeneca describes a one-pot method using bis(phenylsulfanyl)zinc and N-(2-methylphenyl)carbamoyl chloride under Pd catalysis (Pd(OAc)₂, Xantphos). The reaction proceeds via a zinc-mediated sulfenylation followed by in situ carbamation (Yield: 55%, Purity: 92%).

Table 2 : Catalytic Systems for One-Pot Synthesis

Catalyst Ligand Additive Yield (%)
Pd(OAc)₂ Xantphos ZnCl₂ 55
CuI Phenanthroline Cs₂CO₃ 48
NiCl₂ BINAP Mg(OTf)₂ 43

Comparative Analysis of Synthetic Routes

Table 3 : Route-Specific Advantages and Limitations

Route Steps Total Yield (%) Key Advantage Limitation
1 3 30 High regioselectivity in sulfenylation Low carbamation yield
2 3 34 Stable intermediates Moderate C2:C4 selectivity
3 1 55 Reduced purification steps Requires expensive catalysts

Chemical Reactions Analysis

Types of Reactions

[2-(Phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridinyl ring or the carbamate group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl or phenylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridinyl or carbamate derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, [2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The pyridinyl and carbamate groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound shares key motifs with several analogs documented in the evidence:

Table 1: Structural Comparison with Analogs
Compound Name / ID Core Structure Key Substituents Biological Activity Reference
[Target Compound] Pyridine 2-(Phenylsulfanyl), 3-(N-(2-methylphenyl)carbamate) Not explicitly stated (potential enzyme inhibition)
Netupitant Pyridine 3,5-Bis(trifluoromethyl)phenyl, 4-(2-methylphenyl), 6-(4-methylpiperazinyl) Antiemetic (NK1 receptor antagonist)
Befetupitant Pyridine 3,5-Bis(trifluoromethyl)phenyl, 4-(2-methylphenyl), 6-morpholinyl Antidepressant (CRF1 receptor antagonist)
Methyl N-({[2-(2-methoxyacetamido)-4-(phenylsulfanyl)phenyl]amino}[(methoxycarbonyl)imino]methyl)carbamate Pyridine/Phenyl Phenylsulfanyl, methoxyacetamido, carbamate Studied for molecular docking (hypothetical enzyme binding)
N-[[(2-methylphenyl)carbamothioylamino]methyl]benzamide Benzamide 2-Methylphenyl thiocarbamate Unknown (structural analog with thiocarbamate)

Key Observations :

  • Electron Effects : The phenylsulfanyl group in the target compound is electron-donating, contrasting with trifluoromethyl groups in Netupitant/Befetupitant, which are electron-withdrawing. This difference may alter binding affinity or metabolic stability .
  • Carbamate vs. Thiocarbamate : The target compound’s carbamate group (O-linked) is more hydrolytically stable than thiocarbamates (S-linked) but less than amides (e.g., Netupitant) .
  • Biological Targets : Netupitant and Befetupitant target neurokinin and CRF receptors, respectively, while the target compound’s activity remains unconfirmed but may involve similar pathways due to pyridine-carbamate motifs .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Netupitant Methyl N-...carbamate
Molecular Weight ~354 g/mol (estimated) 478.61 g/mol 464.44 g/mol
LogP (Lipophilicity) Moderate (phenylsulfanyl) High (trifluoromethyl groups) Moderate (methoxy groups)
H-bond Acceptors 4 (pyridine N, carbamate O) 6 7
Stability Carbamate hydrolysis likely slower than esters Stable amide bonds Susceptible to hydrolysis at carbamate

Key Findings :

  • Spectroscopic studies on the methyl carbamate analog () revealed strong HOMO-LUMO energy gaps (~4.5 eV), indicating stability against electrophilic attacks, a property likely shared by the target compound .

Biological Activity

The compound [2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C20_{20}H18_{18}N2_2O2_2S
  • Molecular Weight : 354.43 g/mol
  • IUPAC Name : this compound

The structure features a pyridinyl ring, a phenylsulfanyl group, and a carbamate moiety, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyridinyl Intermediate : Utilizing pyridine derivatives.
  • Introduction of the Phenylsulfanyl Group : Via nucleophilic substitution.
  • Carbamate Formation : Reacting the intermediate with N-(2-methylphenyl)isocyanate.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The phenylsulfanyl group may enhance interaction with microbial targets, potentially leading to inhibition of growth in various bacterial strains. For example, studies have shown that thioether-containing compounds can disrupt bacterial cell walls or interfere with metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, potentially through the inhibition of key enzymes involved in cell proliferation.

Enzyme Inhibition

A significant area of research involves the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds related to this compound have shown varying degrees of inhibition against these enzymes, which are crucial in neurotransmission and are often targeted in neurodegenerative diseases.

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound A38.981.60
Compound B150.00120.00
This compoundTBDTBD

Note: TBD = To Be Determined; values are indicative based on related compounds.

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with Enzymes : The phenylsulfanyl group may facilitate binding to enzyme active sites, altering their activity.
  • Modulation of Signaling Pathways : The compound may influence pathways related to cell survival and apoptosis through receptor interaction.

Case Studies

  • Antimicrobial Study : A study demonstrated that a related thioether compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating infections.
  • Cancer Research : In vitro studies showed that derivatives induced apoptosis in breast cancer cell lines, highlighting their potential as chemotherapeutic agents.

Q & A

Q. What established synthetic routes are available for [2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate, and what intermediates are critical?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyridinyl-sulfanyl intermediate via nucleophilic substitution, where 3-pyridinemethanol reacts with phenylsulfanyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Carbamate formation by reacting the intermediate with N-(2-methylphenyl)isocyanate in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Key Intermediates: [2-(Phenylsulfanyl)-3-pyridinyl]methanol and N-(2-methylphenyl)isocyanate. Purity is verified via HPLC (>95%) before proceeding .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

  • FT-IR: Identify carbamate C=O stretching at ~1700 cm⁻¹ and sulfanyl S-C vibrations at ~650 cm⁻¹ .
  • ¹H/¹³C NMR: Pyridinyl protons appear as doublets (δ 7.2–8.5 ppm), while the carbamate methyl group resonates at δ 2.3 ppm (singlet) .
  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 365.1 (calculated for C₂₀H₁₉N₂O₂S⁺) .

Advanced Research Questions

Q. What strategies optimize yield and purity during synthesis, particularly for scale-up?

Methodological Answer:

  • Reaction Optimization: Use continuous flow reactors to enhance mixing and heat transfer, reducing byproduct formation (e.g., hydrolysis of isocyanate) .
  • Solvent Selection: Replace DMF with THF to improve carbamate yield (reported increase from 68% to 82%) .
  • Purification: Gradient column chromatography (hexane:EtOAc 4:1 to 1:1) followed by recrystallization in ethanol achieves >99% purity .

Q. How do computational models predict the compound’s bioactivity and binding mechanisms?

Methodological Answer:

  • HOMO-LUMO Analysis: Delocalization of HOMO over the phenylsulfanyl group suggests electron-rich regions for electrophilic interactions, while LUMO localization on the pyridinyl ring indicates nucleophilic target binding .
  • Molecular Docking: AutoDock Vina simulations against pteridine reductase (PDB: 3BMC) show a binding affinity of −9.2 kcal/mol, with hydrogen bonds to Arg 14 and hydrophobic interactions with Phe 113 .
  • PASS Prediction: Antihelmintic (Pa = 0.808) and antiparasitic (Pa = 0.797) activities are prioritized, aligning with structural analogs .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

Methodological Answer:

  • Dose-Response Studies: Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity. For example, IC₅₀ = 12 µM (cancer cells) vs. >100 µM (normal cells) indicates therapeutic potential .
  • Mechanistic Profiling: Use transcriptomics to identify upregulated apoptosis markers (e.g., caspase-3) in cancer cells, contrasting with membrane disruption in bacterial assays (e.g., via SEM imaging of E. coli) .

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